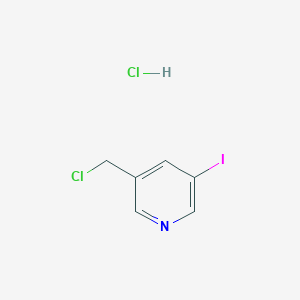

![molecular formula C11H11NO5 B1291048 3-{[(Allyloxy)carbonyl]amino}-5-Hydroxybenzoesäure CAS No. 916766-99-9](/img/structure/B1291048.png)

3-{[(Allyloxy)carbonyl]amino}-5-Hydroxybenzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

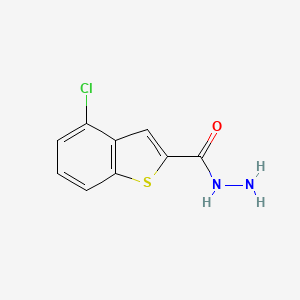

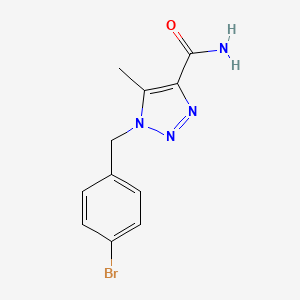

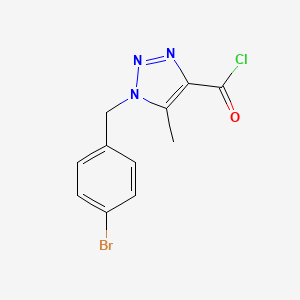

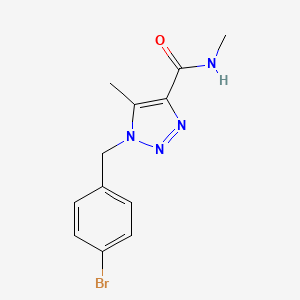

The compound "3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid" is a derivative of 3-amino-5-hydroxybenzoic acid, which is a known precursor in the biosynthesis of ansamycins, a class of antibiotics. This compound is structurally related to the compounds studied in the provided papers, which include discussions on the synthesis and properties of related benzoic acid derivatives and their roles in polymer and antibiotic synthesis .

Synthesis Analysis

The synthesis of related compounds involves selective acylation and polycondensation reactions. For instance, the reaction of 3-acetoxybenzoyl chloride with N,N',O-tris(trimethylsilyl)-3,5-diaminobenzoic acid leads to highly selective acylation of amino groups, resulting in bis(3-acetoxybenzamido)benzoic acid, which can then be polycondensed to form hyperbranched star polymers . Similarly, the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid involves selective monochlorination and perchlorination followed by regiospecific protodechlorination . These methods could potentially be adapted for the synthesis of "3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid" by incorporating allyloxy carbonyl groups at the appropriate step.

Molecular Structure Analysis

The molecular structure of related compounds, such as the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid, reveals a complex network of hydrogen-bonding interactions, resulting in a three-dimensional layered polymer structure . This suggests that "3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid" could also exhibit interesting structural properties, potentially forming hydrogen-bonded networks or other supramolecular structures depending on the nature of its functional groups and the conditions under which it is synthesized and crystallized.

Chemical Reactions Analysis

The chemical reactions involving related benzoic acid derivatives are diverse and include acylation, polycondensation, and ester-amide interchange reactions . These reactions are crucial for the formation of polymers with varying molecular weights and degrees of branching. The presence of an allyloxy carbonyl group in "3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid" could introduce additional reactivity, such as through radical polymerization of the allyl group, which could be exploited in the synthesis of novel polymeric materials.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid" are not directly discussed in the provided papers, the properties of similar compounds can provide insights. For example, the solubility, melting point, and reactivity of 3-amino-5-hydroxybenzoic acid derivatives are influenced by their functional groups and molecular structure . The introduction of an allyloxy carbonyl group is likely to affect the compound's solubility in organic solvents and its potential to participate in further chemical reactions, such as crosslinking or grafting onto other polymers.

Wissenschaftliche Forschungsanwendungen

Antibiotika-Produktion

Die Verbindung ist ein Vorläufer von mC7N-Einheiten in Ansamycin- und Mitomycin-Antibiotika . Die Biosynthese von 3-Amino-5-Hydroxybenzoesäure (AHBA), dem Vorläufer von Ansamycin und anderen Antibiotika, wird beschrieben . Das AHBA-Synthase-Gen dient auch als nützliches Werkzeug im genetischen Screening nach neuen Ansamycinen und anderen AHBA-abgeleiteten Naturstoffen .

Biosyntheseweg

Der Aminoshikimat-Weg der Bildung von 3-Amino-5-Hydroxybenzoesäure (AHBA), dem Vorläufer von Ansamycin und anderen Antibiotika, ist ein Schlüsselfaktor in der Biosynthese . Dieser Weg beinhaltet Gene für die Kanosamin-Bildung, die aus anderen Genomen rekrutiert wurden, um einen stickstoffhaltigen Vorläufer bereitzustellen .

Enzymforschung

Das terminale Enzym der AHBA-Bildung, das die Aromatisierung von 5-Desoxy-5-Amino-3-Dehydro-Shikimisäure katalysiert, wurde aus Amycolatopsis mediterranei bis zur Homogenität gereinigt . Das enzymgebundene Pyridoxalphosphat bildet eine Schiffsche Base mit der Aminogruppe von 5-Desoxy-5-Amino-3-Dehydro-Shikimisäure und katalysiert sowohl eine α-Dehydratisierung als auch eine stereospezifische 1,4-Enolierung des Substrats .

Genetische Studien

Die Inaktivierung des Gens, das für die AHBA-Synthase im A. mediterranei-Genom kodiert, führt zum Verlust der Rifamycin-Bildung; die Produktion des Antibiotikums wird wiederhergestellt, wenn der Mutant mit AHBA supplementiert wird . Dies macht es zu einem wertvollen Werkzeug für genetische Studien.

Umweltforschung

Antioxidative Eigenschaften

Safety and Hazards

Eigenschaften

IUPAC Name |

3-hydroxy-5-(prop-2-enoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-3-17-11(16)12-8-4-7(10(14)15)5-9(13)6-8/h2,4-6,13H,1,3H2,(H,12,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOCYAGTJQROGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1=CC(=CC(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640482 |

Source

|

| Record name | 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916766-99-9 |

Source

|

| Record name | 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

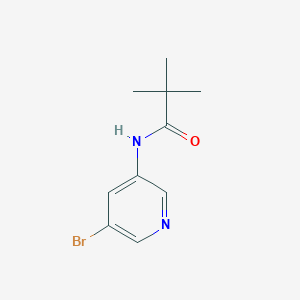

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

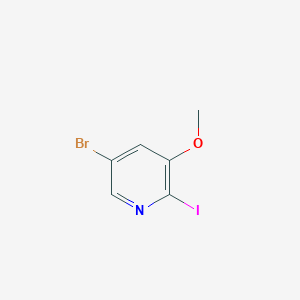

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

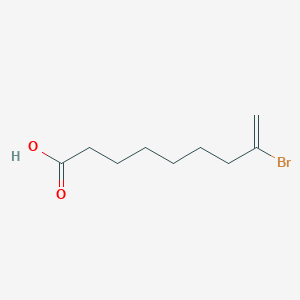

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)